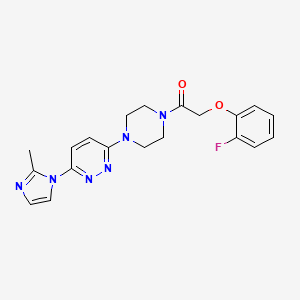

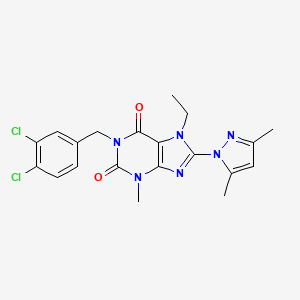

![molecular formula C17H15BrN4O2 B2400365 (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide CAS No. 612047-14-0](/img/structure/B2400365.png)

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives are members of an essential class of heterocycles that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Chemical Reactions Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives have attracted much attention . A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .Aplicaciones Científicas De Investigación

Antitumor Properties

- Antitumor Activities : Compounds related to (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide have demonstrated significant antitumor activities. For example, specific derivatives, including N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide and N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide, showed excellent cancer inhibitory activity against various cancer cells (Liu et al., 2012).

Synthesis of Heterocyclic Compounds

- Heterocyclic Compound Synthesis : Research has also focused on synthesizing heterocyclic compounds such as oxazepine derivatives and pyrazol derivatives from 2-aminobenzimidazole, which is structurally related to the compound . These synthesized compounds have potential implications in various pharmaceutical applications (Adnan et al., 2014).

Anticancer Agents with Benzimidazoles

- Benzimidazole-based Anticancer Agents : Another study synthesized new 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones, demonstrating significant anticancer activity. This highlights the potential of benzimidazole derivatives in cancer treatment (Rashid et al., 2012).

Antioxidant Activities

- Antioxidant Properties : Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles were studied for their antioxidant properties, indicating the potential of benzimidazole derivatives in oxidative stress-related applications (Alp et al., 2015).

Direcciones Futuras

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1h-benzo[d]imidazole derivatives, have been reported to targetHuman Topoisomerase I , a crucial enzyme involved in DNA replication and transcription .

Mode of Action

It’s known that compounds targeting topoisomerases typically work by stabilizing the enzyme-dna complex, preventing the re-ligation step of the enzymatic cycle, and leading to dna breaks .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly mentioned in the search results, it can be inferred from the target of action. Topoisomerases play a critical role in DNA replication and transcription. Therefore, inhibiting these enzymes can disrupt these processes, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Based on its potential target, it can be inferred that the compound may lead to dna damage, cell cycle arrest, and apoptosis, which are common effects of topoisomerase inhibitors .

Propiedades

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2/c18-13-5-6-16(23)12(9-13)10-20-21-17(24)7-8-22-11-19-14-3-1-2-4-15(14)22/h1-6,9-11,23H,7-8H2,(H,21,24)/b20-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAGRKOTPRLKDY-JMIUGGIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C\C3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

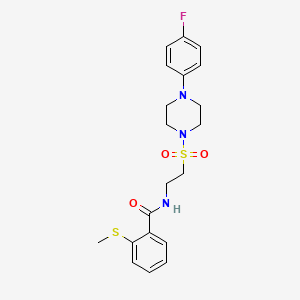

![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)

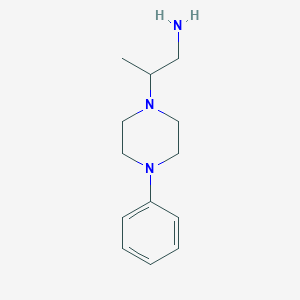

![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)

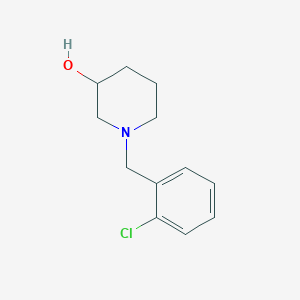

![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)

![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)

![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)

![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)